Product packaging for 1-Tert-butylpyrrolidin-3-ol(Cat. No.:CAS No. 90227-04-6)

1-Tert-butylpyrrolidin-3-ol

Cat. No.: B2926553
CAS No.: 90227-04-6
M. Wt: 143.23
InChI Key: FOETXFLONXERFX-UHFFFAOYSA-N
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Description

1-tert-Butylpyrrolidin-3-ol (CAS 90227-04-6) is a pyrrolidine-based compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This chemical serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry. Its research value is highlighted by its application in developing agrochemical formulations, where it has been investigated for its potential to promote the penetration of active agents into plants . Furthermore, structurally related pyrrolidine compounds are frequently utilized in pharmaceutical research for the synthesis of kinase inhibitors, indicating the potential of this scaffold in the development of therapeutic agents for conditions such as cancer . As a heterocyclic amine, it provides a three-dimensional framework that is valuable in constructing more complex molecules for chemical biology and drug discovery projects. Researchers value this compound for its potential to modulate the physicochemical properties of lead molecules. This product is intended for chemical and biological research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B2926553 1-Tert-butylpyrrolidin-3-ol CAS No. 90227-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(10)6-9/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOETXFLONXERFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90227-04-6
Record name 1-tert-butylpyrrolidin-3-ol
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Methodological Advancements in the Synthesis of N Tert Butylpyrrolidin 3 Ol

Established Synthetic Pathways to 1-Tert-butylpyrrolidin-3-ol Scaffolds

Traditional synthetic approaches to the this compound core often involve the construction of the pyrrolidine (B122466) ring followed by or incorporating the introduction of the hydroxyl and tert-butyl functionalities.

Strategies for Pyrrolidine Ring Construction featuring Tertiary Amine Formation

The formation of the pyrrolidine ring with a pre-installed tertiary amine, such as the N-tert-butyl group, can be achieved through several established methods. One common strategy involves the cyclization of acyclic precursors. For instance, the reductive amination of a 1,4-dicarbonyl compound with tert-butylamine (B42293) can lead to the formation of the corresponding N-tert-butylpyrrolidine. Subsequent reduction of a ketone functionality at the 3-position would yield the desired alcohol.

Another classical approach is the double alkylation of tert-butylamine with a 1,4-dihalobutane derivative. While conceptually straightforward, this method can be limited by competing elimination reactions and the formation of polymeric byproducts.

A more controlled method involves the cyclization of amino alcohols. For example, a precursor containing a tert-butylamino group and a leaving group on the fourth carbon of a butanol chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The hydroxyl group at the 3-position can be introduced either before or after the cyclization event.

A widely used synthetic route to substituted pyrrolidinols involves the use of N-protected pyrrolidin-3-one as a key intermediate. The N-tert-butoxycarbonyl (Boc) group is a common choice for nitrogen protection. Synthesis of N-Boc-3-pyrrolidinone can be achieved through various routes, including the oxidation of N-Boc-3-hydroxypyrrolidine. chemicalbook.com One patented method describes the synthesis of 1-N-Boc-3-hydroxypyrrolidine starting from epichlorohydrin (B41342) and sodium cyanide. google.com The resulting 4-chloro-3-hydroxy-butyronitrile is then reduced and cyclized to 3-hydroxypyrrolidine, which is subsequently protected with a Boc group. google.com The resulting N-Boc-3-hydroxypyrrolidine can then be oxidized to the corresponding ketone. Subsequent N-alkylation with a tert-butylating agent after deprotection, followed by reduction of the ketone, would furnish this compound.

Stereoselective Syntheses of the Pyrrolidin-3-ol Core

The stereochemistry at the C3 position of the pyrrolidin-3-ol core is often crucial for its biological activity. Consequently, significant research has been dedicated to the development of stereoselective synthetic methods.

One effective strategy is the use of chiral starting materials. For example, chiral amino acids such as L- or D-proline, which possess a pre-defined stereocenter, can be converted into chiral pyrrolidin-3-ol derivatives. This often involves functional group manipulations, such as reduction of the carboxylic acid and introduction of the hydroxyl group. For instance, (S)-(+)-N-Boc-3-pyrrolidinol is a commercially available chiral building block that can be used to synthesize a variety of chiral compounds. sigmaaldrich.com

Asymmetric reduction of N-substituted-3-pyrrolidinones is another powerful approach to introduce chirality. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can afford the desired enantiomer of the pyrrolidin-3-ol with high enantiomeric excess. A chemo-enzymatic method has been reported for the synthesis of chiral N-Boc-3-hydroxypyrrolidines, which involves a stereoselective biocatalytic transamination or carbonyl reduction. nih.gov

Innovative and Emerging Synthetic Routes for this compound

In recent years, the development of novel synthetic methodologies has provided more efficient and versatile routes to substituted pyrrolidines, including those with the this compound scaffold.

Organocatalytic Methodologies in Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. orgsyn.orgmdpi.com Proline and its derivatives are often employed as chiral catalysts in reactions such as Michael additions and aldol (B89426) reactions to construct the pyrrolidine ring with high stereocontrol. mdpi.com

For the synthesis of functionalized pyrrolidin-2-ones, an organocatalytic asymmetric aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes has been developed, yielding products with three contiguous stereocenters. orgsyn.orgnih.gov While not a direct synthesis of this compound, this methodology highlights the potential of organocatalysis to construct highly functionalized pyrrolidine cores that could be further elaborated to the target molecule. The application of such domino reactions, utilizing a tert-butylamine-derived nucleophile, could potentially lead to a direct entry into the N-tert-butylpyrrolidine framework.

Transition Metal-Catalyzed Approaches to N-Tert-butylpyrrolidine Derivatives

Transition metal catalysis offers a broad spectrum of transformations for the synthesis of N-heterocycles. nih.govresearchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of C-N bonds. mdpi.com While direct applications to the synthesis of this compound are not extensively reported, related transformations provide a proof of concept.

One of the most powerful methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction. nih.govchemistryviews.org Transition metal catalysts, particularly those based on silver or copper, can promote the reaction of azomethine ylides with alkenes to form pyrrolidines. nih.govcatalyst-enabling-synthetic-chemistry.com The use of chiral ligands on the metal catalyst can induce high levels of stereoselectivity. A diastereoselective synthesis of densely substituted pyrrolidines has been achieved via a [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3. nih.govchemistryviews.org This method allows for the creation of multiple stereocenters in a single step with high control. nih.govchemistryviews.org

The following table summarizes selected transition metal-catalyzed cycloaddition reactions for the synthesis of substituted pyrrolidines, which could be adapted for the synthesis of this compound derivatives.

CatalystDipole PrecursorDipolarophileProductDiastereomeric RatioYield (%)Reference
Ag2CO3N-tert-butanesulfinyl imine and imino esterAlkeneDensely substituted pyrrolidine>20:160-96 nih.gov
Copper(I) saltsα-diazo ester and imineAlkene/AlkyneSubstituted pyrrolidineGood to excellentHigh chemistryviews.org

Multicomponent and Domino Reactions for Accessing Pyrrolidine Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. mdpi.comnih.govresearchgate.net Several MCRs have been developed for the synthesis of pyrrolidine derivatives. mdpi.comresearchgate.net

A copper(I)-catalyzed three-component assembly of an α-diazo ester, an imine, and an alkene or alkyne provides a direct route to substituted pyrrolidines. chemistryviews.org This approach is highly convergent and allows for the rapid generation of a library of pyrrolidine derivatives. By employing an imine derived from tert-butylamine, this reaction could be a viable strategy for the synthesis of the 1-tert-butylpyrrolidine (B176849) scaffold.

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, also provide an elegant and efficient pathway to complex molecules. nih.govbeilstein-journals.orguniovi.esrsc.orgscirp.org An organocatalytic aza-Michael/aldol domino reaction has been successfully employed for the asymmetric synthesis of functionalized pyrrolidin-2-ones. orgsyn.orgnih.gov The development of similar domino strategies starting from simple, commercially available precursors could offer a highly streamlined approach to this compound.

The following table provides examples of multicomponent and domino reactions used in the synthesis of pyrrolidine and related heterocyclic structures.

Reaction TypeKey ReactantsCatalyst/PromoterProductKey FeaturesReference
Three-Component Assemblyα-diazo ester, imine, alkeneCopper(I) saltsSubstituted pyrrolidineHigh convergence, good diastereoselectivity chemistryviews.org
Aza-Michael/Aldol Dominoα-ketoamide, α,β-unsaturated aldehydeOrganocatalystFunctionalized pyrrolidin-2-oneAsymmetric, three contiguous stereocenters orgsyn.orgnih.gov
Four-Component Domino2-aryl-pyrrolidine, alkyne[RuCl2(p-cymene)]2, CuCl, Cu(OAc)2·H2O, TEMPOPyrrolo[2,1-a]isoquinolineAerobic conditions, dehydrogenative aromatization nih.govrsc.org

Evaluation of Synthetic Efficiency, Atom Economy, and Reaction Selectivity

The efficiency and practicality of a synthetic route are determined by several key metrics, including chemical yield, atom economy, and the selectivity of the reactions involved. Modern synthetic chemistry places a strong emphasis on developing processes that are not only high-yielding but also environmentally benign and resource-efficient.

Another approach involves the biocatalytic hydroxylation of N-tert-butylpyrrolidine. This method offers the potential for high regio- and enantioselectivity under mild reaction conditions, presenting an attractive alternative to traditional chemical methods.

Comparative Analysis of Synthetic Methods

To provide a clear comparison of different synthetic approaches, the following tables summarize key data from various research findings. These tables highlight the reaction conditions, yields, and selectivity achieved for the synthesis of this compound and related N-protected 3-hydroxypyrrolidines.

Table 1: Asymmetric Reduction of N-Substituted 3-Pyrrolidinones

EntrySubstrateCatalyst/ReagentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1N-Boc-3-pyrrolidinoneKeto reductase (KRED)Buffer/SolventRT>99>99 (S)
2N-Cbz-3-pyrrolidinoneKeto reductase (KRED)Buffer/SolventRT>99>99 (R)

This table showcases the high efficiency and enantioselectivity achievable with biocatalytic reductions.

Table 2: Biocatalytic Hydroxylation of N-Substituted Pyrrolidines

EntrySubstrateBiocatalystYield (%)Enantiomeric Excess (ee %)
1N-BenzoylpyrrolidineSphingomonas sp. HXN-20066.452 (R)
2N-BenzyloxycarbonylpyrrolidineSphingomonas sp. HXN-20093.575 (R)
3N-PhenoxycarbonylpyrrolidineSphingomonas sp. HXN-20079.739 (S)
4N-tert-ButoxycarbonylpyrrolidineSphingomonas sp. HXN-20085.223 (R)

This table illustrates the use of whole-cell biocatalysis for the direct hydroxylation of the pyrrolidine ring, with varying degrees of success in terms of yield and enantioselectivity depending on the N-protecting group.

Synthetic Efficiency

Atom Economy

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. Addition reactions, in theory, have 100% atom economy as all reactant atoms are part of the product. Reductions, such as the conversion of a ketone to an alcohol, can also be highly atom-economical, especially in catalytic hydrogenations where the only co-product is water. In contrast, reactions that utilize stoichiometric reagents, particularly those with high molecular weight protecting groups or leaving groups, tend to have lower atom economy. The development of catalytic and biocatalytic methods for the synthesis of this compound represents a significant step towards more atom-economical processes.

Reaction Selectivity

Selectivity in chemical reactions is crucial, especially when dealing with chiral molecules. In the synthesis of this compound, achieving high enantioselectivity is a primary goal. Biocatalytic approaches have shown remarkable success in this regard. The use of keto reductases can provide access to either the (R) or (S) enantiomer of the product with excellent enantiomeric excess (>99% ee) by selecting the appropriate enzyme nih.gov.

The biocatalytic hydroxylation of N-substituted pyrrolidines also demonstrates stereoselectivity, although the degree and sense of induction can be highly dependent on the nature of the N-protecting group. For example, hydroxylation of N-benzyloxycarbonylpyrrolidine with Sphingomonas sp. HXN-200 yields the (R)-alcohol with 75% ee, while the corresponding reaction with N-phenoxycarbonylpyrrolidine produces the (S)-enantiomer with 39% ee nih.govresearchgate.net. This highlights the subtle interplay between the substrate and the enzyme's active site in determining the stereochemical outcome.

Stereochemical Investigations of N Tert Butylpyrrolidin 3 Ol and Its Enantiomers

Asymmetric Synthesis Strategies for Enantiomerically Pure N-Tert-butylpyrrolidin-3-ol

Asymmetric synthesis refers to the chemical synthesis that preferentially produces one enantiomer or diastereomer over the other. For N-tert-butylpyrrolidin-3-ol, various strategies have been employed to achieve high levels of enantiopurity, which are broadly categorized based on the source of chirality.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. This method is one of the most reliable and well-established strategies in asymmetric synthesis.

Commonly used chiral auxiliaries include oxazolidinones (popularized by David Evans), camphor-derived auxiliaries like camphorsultam, and pseudoephedrine. In the context of synthesizing chiral pyrrolidines, an auxiliary can be attached to a precursor molecule. For instance, an N-acyl derivative of a chiral auxiliary can undergo stereoselective reactions such as alkylation or aldol (B89426) reactions. The steric bulk and conformational rigidity of the auxiliary block one face of the reactive intermediate (an enolate, for example), forcing the incoming reactant to approach from the less hindered face, thus creating a new stereocenter with a predictable configuration.

One prominent example involves the use of N-tert-butanesulfinylimines. The tert-butanesulfinyl group acts as a potent chiral auxiliary, allowing for the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions. The accessibility of both enantiomers of the parent tert-butanesulfinamide makes this approach versatile for accessing either enantiomer of the target pyrrolidine (B122466). The sulfinyl group can be removed under mild acidic conditions post-synthesis.

Chiral Auxiliary TypeKey ReactionRole of AuxiliaryTypical Outcome
Oxazolidinones Aldol Reaction, AlkylationForms a chiral imide; the substituent on the oxazolidinone directs the approach of the electrophile.High diastereoselectivity in the formation of new stereocenters.
Camphorsultam Michael Addition, Claisen RearrangementActs as a chiral controller, often providing superior asymmetric induction compared to other auxiliaries.High diastereoselectivity.
N-tert-butanesulfinamide Forms N-tert-butanesulfinyl-imines for cycloaddition reactions.Directs the facial selectivity of the cycloaddition, leading to enantioenriched proline derivatives.High regio- and diastereoselectivity.

An alternative to stoichiometric chiral auxiliaries is the use of chiral reagents or, more efficiently, chiral catalysts. A chiral catalyst can regenerate after each catalytic cycle, allowing a small amount of the chiral substance to produce a large quantity of enantiomerically enriched product.

Catalytic asymmetric reduction is a powerful tool for establishing the stereocenter in N-tert-butylpyrrolidin-3-ol. For instance, a precursor ketone, N-tert-butylpyrrolidin-3-one, can be enantioselectively reduced to the corresponding alcohol. This is often achieved using a chiral catalyst, such as one based on a ruthenium-chiral diamine complex or a Corey-Bakshi-Shibata (CBS) catalyst. The catalyst coordinates to the ketone and the reducing agent (e.g., a borane), creating a chiral environment that forces the hydride to be delivered to one specific face of the carbonyl group.

A practical asymmetric synthesis of a related compound, (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, utilized a catalytic CBS asymmetric reduction as a key step, demonstrating the power of this approach in creating chiral pyrrolidine cores. Similarly, chiral pyrrolidine-based organocatalysts, inspired by the amino acid proline, are widely used in asymmetric aldol and Michael reactions to construct chiral frameworks. The tert-butyl group, in particular, has been shown to play a significant role in enhancing both the reaction rate and enantioselectivity in some organocatalyzed reactions.

MethodReagent/Catalyst ExampleKey TransformationMechanism of Stereocontrol
Asymmetric Reduction Corey-Bakshi-Shibata (CBS) CatalystKetone to AlcoholThe chiral oxazaborolidine catalyst coordinates with both the borane (B79455) reducing agent and the ketone, creating a rigid, stereochemically defined transition state that directs hydride delivery.
Asymmetric Cycloaddition Silver Carbonate (Ag₂CO₃) with Chiral Ligand1,3-Dipolar CycloadditionThe chiral metal complex coordinates the reactants, controlling their orientation and leading to a diastereoselective ring formation.
Organocatalysis Proline-derived DipeptidesAldol ReactionThe catalyst forms a chiral enamine intermediate with a carbonyl substrate, directing the subsequent C-C bond formation.

More sophisticated strategies aim to address complex stereochemical challenges. Enantioconvergent synthesis is a powerful technique that converts a racemic starting material (a 50:50 mixture of both enantiomers) into a single, highly enriched enantiomer of the product. This approach is highly efficient as it theoretically allows for a 100% yield of the desired enantiomer from a racemate, rather than the maximum 50% achievable through simple resolution.

For the synthesis of substituted pyrrolidines, an enantioconvergent nitrile anion cyclization has been described. In this strategy, a key cyclization step proceeds with a clean inversion of configuration at one stereocenter, while another is formed, ultimately leading to a single diastereomer from a mixture. A subsequent kinetically controlled epimerization/saponification can then yield the final product with high chemical and optical purity.

Triple stereodifferentiation involves reactions where three sources of chirality interact simultaneously to control the outcome. This could involve a chiral substrate reacting with a chiral reagent in the presence of a chiral catalyst. While specific examples for N-tert-butylpyrrolidin-3-ol are not prominently documented, the principles are applied in complex syntheses, such as double stereodifferentiating cycloadditions for β-lactam formation, where a chiral imine reacts with a ketene (B1206846) bearing a chiral auxiliary.

Advanced Methodologies for Stereoisomer Separation and Enantiomeric Enrichment

When asymmetric synthesis does not yield a completely pure enantiomer, or when a racemic synthesis is more practical, separation methods are required. These techniques, known as chiral resolution, separate a mixture of enantiomers.

A classic method involves derivatizing the racemic alcohol (N-tert-butylpyrrolidin-3-ol) with a chiral resolving agent, such as an enantiomerically pure carboxylic acid, to form a mixture of diastereomeric esters. Diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by standard techniques like crystallization or chromatography. After separation, the chiral resolving agent is cleaved to yield the separated enantiomers of the alcohol.

More advanced methodologies rely on chiral chromatography. In this technique, the stationary phase of the chromatography column is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. Supercritical fluid chromatography (SFC) has proven particularly effective for separating enantiomers on chiral stationary phases. Various chiral selectors are used, including derivatives of cyclodextrins, Pirkle-type phases, and polysaccharide-based materials. The separation factor (α) is a measure of the column's ability to separate two enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed to determine the enantiomeric purity of a sample.

Mechanisms of Stereochemical Control in N-Tert-butylpyrrolidin-3-ol Derivative Formation

Understanding the mechanism of stereochemical control is crucial for designing and optimizing asymmetric reactions. The observed stereoselectivity is a result of differences in the activation energies of the transition states leading to the different stereoisomeric products. The transition state that is lower in energy will be favored, leading to the major product.

In chiral auxiliary-based aldol reactions, such as those using Evans oxazolidinones, the stereochemical outcome is often explained by the Zimmerman-Traxler model. The metal enolate forms a rigid, six-membered, chair-like transition state with the aldehyde. The bulky substituent on the chiral auxiliary preferentially occupies a pseudo-equatorial position to minimize steric hindrance, which in turn dictates the facial selectivity of the reaction and the stereochemistry of the two new contiguous stereocenters.

For reductions of a ketone precursor, the stereochemical outcome can often be predicted by the Felkin-Anh model. This model considers the steric and electronic effects of the substituents adjacent to the carbonyl group to predict the trajectory of the incoming nucleophile (hydride).

In catalyst-mediated reactions, the catalyst and substrates form a complex that creates a defined chiral space. Density Functional Theory (DFT) calculations are often used to model the transition states and rationalize the observed stereoselectivity. For example, in an aldol reaction involving a titanium enolate, a non-chelated transition state model, where solvent molecules or additives like N-methyl-2-pyrrolidinone (NMP) are bound to the titanium center, was found to be the most energetically favorable and correctly predicted the formation of the syn aldol product. These computational models provide invaluable insight into the subtle non-covalent interactions that govern stereochemical control.

Reactivity Profiles and Chemical Transformations of N Tert Butylpyrrolidin 3 Ol

Regioselective Functional Group Interconversions on the Pyrrolidine (B122466) Ring System

The functionalization of the pyrrolidine ring of 1-tert-butylpyrrolidin-3-ol, beyond its existing hydroxyl group, primarily targets the C-H bonds. The nitrogen atom significantly influences the reactivity of adjacent C-H bonds, making the C2 and C5 positions (α-amino positions) susceptible to deprotonation and subsequent functionalization.

Lithiation followed by reaction with an electrophile is a common strategy. The directing effect of the hydroxyl group, potentially after protection, can also influence the regioselectivity of these transformations. For instance, deprotonation with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) can selectively activate one of the α-amino positions for subsequent reaction with various electrophiles.

Furthermore, modern C-H activation and functionalization methodologies, often catalyzed by transition metals, offer pathways to introduce new substituents at various positions on the ring. The specific regiochemical outcome is highly dependent on the catalyst, directing group, and reaction conditions employed.

PositionReagent/ConditionType of Functionalization
C2/C51. s-BuLi, TMEDA 2. Electrophile (e.g., RX, RCHO)α-Amino C-H Alkylation/Addition
C2/C5Photoredox Catalysis, Radical Trapα-Amino C-H Functionalization
C3/C4Transition Metal-Catalyzed C-H ActivationDirected C(sp³)-H Functionalization

Reactions Governing the Hydroxyl Moiety of N-Tert-butylpyrrolidin-3-ol

The secondary hydroxyl group at the C3 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of molecular scaffolds.

Standard reactions for secondary alcohols are readily applicable, including:

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-tert-butylpyrrolidin-3-one. A range of oxidizing agents can be used, from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane (DMP) oxidation.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding esters.

Etherification: The formation of ethers can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a nucleophile, often with inversion of stereochemistry (SN2 reaction).

These transformations are fundamental for building molecular complexity from the this compound core.

N-Alkylation and N-Derivatization Strategies on the N-Tert-butylpyrrolidine Core

The nitrogen atom in this compound is a tertiary amine, making it nucleophilic and basic. However, the presence of the bulky tert-butyl group provides significant steric hindrance, which modulates its reactivity.

Unlike less hindered tertiary amines, further N-alkylation to form a quaternary ammonium (B1175870) salt is sterically difficult and requires highly reactive alkylating agents, such as methyl triflate or methyl iodide, and potentially elevated temperatures.

The most significant reaction related to the N-tert-butyl group is often its removal (N-dealkylation). The tert-butyl group can be cleaved under specific acidic conditions, for example, using strong acids or via reactions like the Von Braun reaction. This deprotection strategy is useful in multi-step syntheses where the tert-butyl group serves as a temporary protecting group for the nitrogen atom, which can then be functionalized further after its removal.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Framework

The pyrrolidine ring is a stable, saturated heterocyclic system and does not readily undergo ring-opening or ring-expansion reactions under standard conditions. Such transformations typically require specific activation or the introduction of strain into the ring system.

Ring-opening can be achieved under specific reductive conditions or through cleavage reactions initiated by reagents that react with the tertiary amine. For example, treatment with cyanogen (B1215507) bromide (Von Braun reaction) can lead to the cleavage of one of the N-C bonds, resulting in a ring-opened cyanamide (B42294) derivative.

Ring expansion, for instance, to a piperidine (B6355638) system, is a more complex transformation that usually involves a multi-step sequence. A common strategy involves the functionalization of a side chain attached to the ring, followed by an intramolecular cyclization and rearrangement, such as the Tiffeneau-Demjanov rearrangement, though this would require prior modification of the this compound structure.

Detailed Mechanistic Studies of Significant Reactions

The tert-butyl group is archetypal for its ability to stabilize an adjacent carbocation, thus favoring reactions that proceed through an SN1 mechanism. In the context of this compound, this is most relevant to the N-dealkylation process under acidic conditions.

The mechanism for acid-mediated removal of the N-tert-butyl group involves:

Protonation: The nitrogen atom is protonated by a strong acid, forming a tertiary ammonium salt.

Dissociation: The C-N bond cleaves heterolytically, in a rate-determining step, to release the stable tert-butyl carbocation and the secondary amine (pyrrolidin-3-ol).

Carbocation Quenching: The tert-butyl carbocation is then quenched by a nucleophile or undergoes elimination to form isobutylene.

This pathway is favored due to the high stability of the tertiary carbocation intermediate, a hallmark of SN1 reactions involving tert-butyl groups.

Radical-mediated reactions provide a powerful avenue for the functionalization of C-H bonds, including those on the pyrrolidine ring. The α-amino C-H bonds (at C2 and C5) are particularly susceptible to radical abstraction due to the stabilizing effect of the adjacent nitrogen atom on the resulting radical intermediate (the α-amino radical).

Modern photoredox catalysis has emerged as a key technology for these transformations. A typical mechanistic cycle involves:

Excitation: A photocatalyst absorbs light and reaches an excited state.

Single Electron Transfer (SET): The excited photocatalyst can engage in SET with a suitable substrate or reagent to generate a radical species.

Hydrogen Atom Transfer (HAT): A radical initiator or the photocatalyst itself can abstract a hydrogen atom from the C2 or C5 position of the N-tert-butylpyrrolidine ring, forming the key α-amino radical.

Radical Combination: This nucleophilic α-amino radical can then react with a radicalophile or an electrophilic radical trap to form a new C-C or C-heteroatom bond, achieving the desired functionalization.

These radical processes often offer complementary regioselectivity compared to ionic pathways and can be performed under mild reaction conditions.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Derivative Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction in organic chemistry for the synthesis of five-membered heterocyclic rings, including the pyrrolidine scaffold. wikipedia.orgrsc.org This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. wikipedia.org For the synthesis of pyrrolidines, the most common 1,3-dipole employed is an azomethine ylide. wikipedia.orgacs.org

Azomethine ylides are nitrogen-based 1,3-dipoles that are often highly reactive and generated in situ. researchgate.net These intermediates react readily with various dipolarophiles to construct the pyrrolidine ring in a single, atom-economical step. nih.gov The reaction is notable for its ability to generate multiple stereocenters simultaneously, and its outcome can be controlled to achieve high levels of regio- and stereoselectivity. researchgate.net

The synthesis of N-substituted pyrrolidines, such as those bearing a tert-butyl group, can be achieved by employing precursors that incorporate this substituent during the formation of the azomethine ylide. The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile play a crucial role in directing the stereochemical outcome of the cycloaddition.

For instance, the use of a tert-butyl group within a chiral auxiliary, such as in N-tert-butanesulfinyl imines, has been demonstrated to effectively control the diastereoselectivity of 1,3-dipolar cycloadditions. nih.gov In these cases, the bulky tert-butylsulfinyl group directs the approach of the azomethine ylide to the dipolarophile, leading to the formation of densely substituted pyrrolidines with high levels of stereocontrol. nih.govresearchgate.net The reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver salts like Ag₂CO₃, yields highly functionalized proline derivatives. nih.gov The sulfinyl group can later be removed, providing access to versatile chiral pyrrolidine structures. nih.gov

A representative example of a diastereoselective 1,3-dipolar cycloaddition reaction to form a substituted pyrrolidine is detailed in the table below. This reaction showcases the formation of the pyrrolidine ring from an azomethine ylide and a dipolarophile containing an N-tert-butanesulfinyl group, which serves as a chiral director.

Table 1. Diastereoselective 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
Reactant A (Dipolarophile Precursor)Reactant B (Ylide Precursor)Catalyst/BaseSolventProductYieldDiastereomeric Ratio (d.r.)
(S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamideMethyl 2-(benzylideneamino)acetateAgOAc / KOH (substoichiometric)TolueneSubstituted Proline DerivativeGood to HighHigh (e.g., >90:10)

While the direct synthesis of this compound via this method is not explicitly detailed in the surveyed literature, the principles of azomethine ylide cycloaddition provide a clear and established pathway for the synthesis of the core N-tert-butyl-substituted pyrrolidine structure. By selecting appropriate azomethine ylide precursors and dipolarophiles, this reaction class offers a versatile strategy for accessing a wide range of structurally diverse pyrrolidine derivatives.

Rational Design and Chemical Synthesis of N Tert Butylpyrrolidin 3 Ol Derivatives and Analogues

Systematic Structural Modifications of the Pyrrolidine (B122466) Ring

Systematic structural modifications of the pyrrolidine ring are a key strategy in the rational design of N-tert-butylpyrrolidin-3-ol derivatives to explore new chemical space and modulate biological activity. One such advanced method involves the skeletal editing of more abundant aromatic N-heterocycles, such as pyridines, to generate the pyrrolidine core through ring contraction. nih.gov

A photo-promoted reaction of pyridines with silylborane can yield pyrrolidine derivatives featuring a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This process is notable for its broad substrate scope and high functional group tolerance, providing a versatile route to functionalized pyrrolidines. The reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.gov This synthetic strategy allows for the creation of pyrrolidine rings with unique substitution patterns that would be challenging to achieve through conventional methods.

Another approach to systematically modify the pyrrolidine ring is through ring-closing enyne metathesis (RCEM). This powerful reaction allows for the construction of the pyrrolidine ring from acyclic precursors, enabling the introduction of diverse substituents and control over stereochemistry. organic-chemistry.org The use of ruthenium-based catalysts facilitates this transformation under mild conditions. organic-chemistry.org

These systematic modifications of the pyrrolidine ring provide access to a wide array of novel N-tert-butylpyrrolidin-3-ol analogues, each with the potential for unique pharmacological profiles.

Diversification Strategies via Introduction of Substituents at the 3-Position and Other Ring Positions

Diversification of the N-tert-butylpyrrolidin-3-ol scaffold is most commonly achieved by introducing a variety of substituents at the 3-position, leveraging the reactivity of the hydroxyl group, and at other positions around the pyrrolidine ring. These modifications are crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

The hydroxyl group at the 3-position serves as a versatile handle for introducing a wide range of functional groups through reactions such as etherification, esterification, and Mitsunobu reactions. This allows for the exploration of how different substituents at this position impact target binding and pharmacokinetic properties.

Furthermore, the pyrrolidine ring itself can be functionalized at various positions. For instance, multicomponent assembly processes, such as the Mannich reaction, can be employed to generate highly substituted pyrrolidine cores. nih.gov This approach allows for the convergent synthesis of complex molecules with multiple points of diversity.

Another powerful strategy for diversification is the use of functionalized starting materials. For example, derivatives of proline and 4-hydroxyproline can be used as chiral building blocks to synthesize enantiomerically pure N-tert-butylpyrrolidin-3-ol analogues with substituents at various positions. nih.gov

The following table illustrates the diversification of a pyrrolidine scaffold through the introduction of various substituents, leading to compounds with different biological activities.

Compound R1 R2 R3 Biological Activity
1 HHOHStarting Scaffold
2a ArylHOHModulated Activity
2b AlkylHOHAltered Lipophilicity
3 HHO-ArylPotential for new interactions
4 HArylOHExploration of new binding pockets

Development of Novel Scaffolds Based on the N-Tert-butylpyrrolidin-3-ol Motif

The development of novel molecular scaffolds based on the N-tert-butylpyrrolidin-3-ol motif is a key strategy in drug discovery to access new chemical space and intellectual property. This involves using the core structure as a template to construct more complex, often polycyclic, systems.

One approach is to utilize the inherent reactivity of the pyrrolidine ring and its substituents to perform ring-forming reactions. For example, the hydroxyl group at the 3-position and a suitably placed functional group on a substituent could undergo an intramolecular cyclization to form a fused or bridged bicyclic system. Such rigidified structures can lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

Drawing inspiration from strategies used for other heterocyclic systems, a multicomponent assembly process followed by a sequence of ring-forming reactions can be envisioned for the N-tert-butylpyrrolidin-3-ol motif. nih.gov For instance, a Mannich-type reaction involving an aldehyde, an amine (a precursor to the N-tert-butylpyrrolidine-3-ol), and a compound with an activated methylene group could generate a highly functionalized intermediate. This intermediate could then undergo a series of intramolecular reactions to yield novel, structurally diverse polyheterocyclic scaffolds. nih.gov

These new scaffolds, while retaining some of the key features of the original N-tert-butylpyrrolidin-3-ol motif, offer the potential for novel interactions with biological targets and can lead to the discovery of compounds with unique pharmacological profiles.

Investigation of Bioisosteric Replacements in Pyrrolidine and Piperidine (B6355638) Analogues

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry to optimize drug-like properties. baranlab.org In the context of N-tert-butylpyrrolidin-3-ol derivatives, the pyrrolidine ring itself can be a target for bioisosteric replacement to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.

A common bioisosteric replacement for the pyrrolidine ring is the piperidine ring. While both are cyclic amines, the six-membered piperidine ring has a different conformational profile compared to the five-membered pyrrolidine ring, which can impact how a molecule interacts with its biological target. nih.gov

More innovative bioisosteric replacements for the piperidine and, by extension, the pyrrolidine ring include spirocyclic systems. For example, the 2-azaspiro[3.3]heptane scaffold has been proposed as a piperidine bioisostere that can lead to improved solubility and reduced metabolic degradation. enamine.net This rigid scaffold also presents different vectors for substitution compared to a simple piperidine or pyrrolidine ring. Another promising analogue is 1-azaspiro[3.3]heptane, which has been shown to have similar basicity, solubility, and lipophilicity to piperidine, but with improved metabolic stability. enamine.net

The following table summarizes some potential bioisosteric replacements for the pyrrolidine ring and their potential impact on molecular properties.

Original Scaffold Bioisosteric Replacement Potential Advantages
PyrrolidinePiperidineAltered conformation and basicity
PyrrolidineAzetidineReduced size and lipophilicity
Pyrrolidine2-Azaspiro[3.3]heptaneImproved solubility and metabolic stability, novel substitution vectors
Pyrrolidine1-Azaspiro[3.3]heptaneSimilar physicochemical properties with improved metabolic stability

Structure-Reactivity Relationship Studies in N-Tert-butylpyrrolidin-3-ol Derivatives

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of N-tert-butylpyrrolidin-3-ol derivatives influences their chemical reactivity and, consequently, their behavior in biological systems. These studies often precede and inform structure-activity relationship (SAR) analyses.

The reactivity of the N-tert-butylpyrrolidin-3-ol scaffold is primarily centered around the nucleophilicity of the nitrogen atom and the reactivity of the hydroxyl group at the 3-position. The bulky tert-butyl group sterically hinders the nitrogen atom, which can modulate its nucleophilicity and basicity compared to less substituted pyrrolidines. This steric hindrance can influence the rate and outcome of reactions involving the nitrogen, such as N-alkylation or N-acylation.

The introduction of electron-withdrawing or electron-donating groups on the pyrrolidine ring can significantly alter the basicity of the nitrogen atom and the reactivity of the hydroxyl group. For instance, an electron-withdrawing group at the 4-position would be expected to decrease the pKa of the pyrrolidinium ion, making the nitrogen less basic.

A study on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside 6'-N-acetyltransferase provides insights into how modifications at different positions of the pyrrolidine scaffold affect inhibitory activity. nih.gov In this study, it was found that truncations to the molecule resulted in a loss of activity, while modifications of functionalities and stereochemistry had varied effects. nih.gov For example, alterations at the R1 position of the most active compounds reduced inhibition levels, highlighting the importance of a specific moiety at this location. nih.gov

Similarly, in the development of M1 allosteric agonists based on a piperidine scaffold, it was observed that even slight structural changes led to significant variations in the degree of partial agonism, while maintaining selectivity. nih.gov This underscores the sensitivity of biological activity to subtle structural modifications.

These examples, while not directly on N-tert-butylpyrrolidin-3-ol, illustrate the principles of SRR and SAR studies that are applied to understand and optimize the properties of such derivatives.

Strategic Applications of N Tert Butylpyrrolidin 3 Ol As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Organic Molecules

While direct literature detailing the use of 1-Tert-butylpyrrolidin-3-ol as a primary precursor in the initial construction of complex heterocyclic ring systems is not abundant, its potential as a building block for incorporation into such molecules is significant. The functional handles of the hydroxyl group and the pyrrolidine (B122466) nitrogen (potentially after deprotection) allow for its integration into larger, more complex scaffolds.

The general synthetic utility of substituted pyrrolidines suggests that this compound can be strategically employed to introduce a pyrrolidinyl moiety into a variety of heterocyclic frameworks. This is often achieved by first modifying the hydroxyl group into a better leaving group or converting it into an amino group, thereby creating a nucleophilic center for subsequent reactions.

Role in the Construction of Advanced Quinoxaline (B1680401) and Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The quinoxaline and pyrazolo[1,5-a]pyrimidine cores are important pharmacophores found in numerous biologically active compounds. chemicalbook.comresearchgate.net The incorporation of a substituted pyrrolidine ring, such as that from this compound, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives.

Quinoxaline Derivatives: The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. slideshare.netmdpi.com While this compound is not a direct precursor for the quinoxaline ring itself, it can be introduced as a substituent. For instance, the hydroxyl group can be functionalized to link the pyrrolidine ring to the quinoxaline scaffold, or the pyrrolidine nitrogen could be involved in the formation of the pyrazine (B50134) ring of the quinoxaline system after removal of the tert-butyl group.

Pyrazolo[1,5-a]pyrimidine Derivatives: Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound. rsc.org The strategic incorporation of a this compound moiety could be envisioned through several pathways. For example, a functionalized pyrazole (B372694) or β-dicarbonyl compound bearing the pyrrolidinol substituent could be used in the cyclization reaction. The presence of the bulky tert-butyl group and the hydroxyl functionality can influence the stereochemical outcome of subsequent reactions and provide a handle for further diversification. In the development of pyrazolo[1,5-a]pyrimidine-based inhibitors, the introduction of various substituents, including cyclic amines, is a key strategy to enhance potency and selectivity. nih.gov

Development of Chiral Building Blocks from N-Tert-butylpyrrolidin-3-ol

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals. google.com this compound, particularly in its enantiomerically pure forms ((R)- or (S)-1-tert-butylpyrrolidin-3-ol), is a valuable chiral precursor. The stereocenter at the 3-position of the pyrrolidine ring can be used to induce chirality in subsequent synthetic steps.

A common strategy involves the conversion of the hydroxyl group into other functionalities. For example, oxidation of the alcohol to a ketone, followed by stereoselective reduction or amination, can lead to a variety of chiral substituted pyrrolidines. A closely related compound, N-Boc-3-hydroxypyrrolidine, is often used in this manner. It can be oxidized to N-Boc-3-pyrrolidinone, which then serves as a versatile intermediate for the synthesis of various chiral pyrrolidine derivatives. guidechem.comchemicalbook.com

The following table illustrates a representative transformation of a related N-protected 3-hydroxypyrrolidine to the corresponding amine, a key chiral building block.

StepReactantReagents and ConditionsProductYield
1tert-Butyl 3-hydroxypyrrolidine-1-carboxylateDess-Martin periodinane, CH₂Cl₂tert-Butyl 3-oxopyrrolidine-1-carboxylateHigh
2tert-Butyl 3-oxopyrrolidine-1-carboxylateReductive aminationtert-Butyl 3-aminopyrrolidine-1-carboxylateGood

This is an illustrative example based on the reactivity of N-Boc-3-hydroxypyrrolidine.

The resulting chiral aminopyrrolidines are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Integration into Scaffold-Based Efforts for the Discovery of Novel Chemical Entities

Scaffold-based drug discovery focuses on the use of a common molecular framework, or scaffold, which is decorated with various substituents to create a library of diverse compounds for biological screening. uc.pt The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to adopt well-defined three-dimensional conformations that can interact favorably with biological targets. nih.govrsc.org

This compound can be readily integrated into such scaffold-based approaches. The pyrrolidine ring itself serves as the core scaffold, and the hydroxyl group provides a convenient point for the attachment of various diversity elements through reactions such as etherification, esterification, or Mitsunobu reactions. Furthermore, the tert-butyl group on the nitrogen can be removed under acidic conditions, allowing for further diversification at the nitrogen atom. researchgate.net This dual functionality makes this compound a highly attractive building block for generating libraries of novel chemical entities with potential therapeutic applications. researchgate.net

Utilization in the Design and Synthesis of Advanced Ligands for Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov The development of novel chiral ligands is an active area of research. N-substituted 3-hydroxypyrrolidines are attractive candidates for ligand synthesis due to their inherent chirality and the presence of heteroatoms (nitrogen and oxygen) that can coordinate to metal centers.

While specific examples of ligands derived directly from this compound are not widely reported, the principles of ligand design suggest its potential utility. The hydroxyl group and the pyrrolidine nitrogen can act as a bidentate ligand, coordinating to a metal center to create a chiral environment around it. The bulky tert-butyl group can play a significant role in influencing the stereoselectivity of the catalyzed reaction by creating a specific steric environment. uc.pt

For example, N-substituted dihydroxypyrrolidines have been successfully employed as chiral ligands in the copper-catalyzed enantioselective Henry reaction. uc.ptuc.pt The nature of the N-substituent on the pyrrolidine ring was found to significantly influence the enantioselectivity of the reaction. This demonstrates the potential of N-alkyl-3-hydroxypyrrolidines, including the tert-butyl derivative, in the development of novel chiral ligands for asymmetric catalysis.

Advanced Analytical Methodologies in N Tert Butylpyrrolidin 3 Ol Research

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (e.g., high-resolution NMR, X-ray Crystallography)

Spectroscopic methods are fundamental to the definitive identification and structural characterization of 1-tert-butylpyrrolidin-3-ol. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level detail about the molecule's constitution and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom in the structure. mdpi.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the tert-butyl group, the protons on the pyrrolidine (B122466) ring, and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. mdpi.com COSY identifies proton-proton couplings within the pyrrolidine ring, while HSQC correlates each proton to its directly attached carbon atom. HMBC is crucial for establishing long-range (2-3 bond) correlations, for instance, between the protons of the tert-butyl group and the quaternary carbon, as well as the nitrogen-adjacent carbons of the pyrrolidine ring.

These NMR techniques are also vital for gaining mechanistic insights into reactions involving this compound. nih.gov By monitoring the reaction mixture over time using in situ NMR, researchers can identify transient intermediates, track the consumption of reactants, and measure the formation of products, thereby elucidating the reaction pathway and kinetics. nih.gov

NMR Data for this compound (Hypothetical Data in CDCl₃)
Technique Expected Chemical Shift (δ) / Correlation
¹H NMR ~1.1-1.3 ppm (singlet, 9H, -C(CH₃)₃)~1.8-2.2 ppm (multiplet, 2H, -CH₂-)~2.5-3.0 ppm (multiplet, 4H, -NCH₂-)~4.2-4.5 ppm (multiplet, 1H, -CHOH-)Variable (broad singlet, 1H, -OH)
¹³C NMR ~28 ppm (-C(CH₃)₃)~35 ppm (-CH₂-)~50-55 ppm (-NCH₂-)~58 ppm (-C(CH₃)₃)~70 ppm (-CHOH-)
Key HMBC Correlations Protons of tert-butyl group to quaternary carbon and N-adjacent ring carbons.H3 proton (-CHOH-) to C2, C4, and C5 of the pyrrolidine ring.

X-ray Crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself can be challenging, derivatization to a crystalline salt or co-crystal can facilitate analysis. The resulting three-dimensional structure confirms the connectivity and, for a single enantiomer, determines the absolute stereochemistry at the C3 position. This technique is considered the gold standard for structural validation.

Chromatographic Methods for Reaction Monitoring, Purity Assessment, and Enantiomeric Excess Determination (e.g., Chiral Chromatography)

Chromatography is an essential technique for separating components of a mixture, making it invaluable for monitoring reaction progress, assessing the purity of the final product, and, crucially, determining the enantiomeric composition of chiral molecules like this compound.

Reaction Monitoring and Purity Assessment: Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely used. During a synthesis, TLC offers a rapid, qualitative method to track the disappearance of starting materials and the appearance of the product. thieme.de For quantitative analysis and final purity assessment, HPLC and GC are employed. A pure sample of this compound will show a single major peak, with the area of any other peaks indicating the level of impurities.

Enantiomeric Excess (e.e.) Determination: As this compound is a chiral molecule, determining the ratio of its two enantiomers, (R)- and (S)-1-tert-butylpyrrolidin-3-ol, is critical, especially in asymmetric synthesis. This is accomplished using chiral chromatography. gcms.czheraldopenaccess.us

Chiral HPLC: This is the most common method for determining enantiomeric excess. heraldopenaccess.usuma.es The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this type of separation. researchgate.net The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the mixture, allowing for precise calculation of the enantiomeric excess.

Chiral GC: For volatile derivatives of this compound, chiral GC using a capillary column coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) can also be used to achieve enantioseparation. gcms.cz

Chiral HPLC Method for this compound (Illustrative Parameters)
Parameter Condition
Column Chiralpak AS or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol mixture with a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Expected Result Baseline separation of the (R) and (S) enantiomer peaks
Calculation e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Mass Spectrometry for Molecular Weight Confirmation and Reaction Pathway Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

Molecular Weight Confirmation: Soft ionization techniques, particularly Electrospray Ionization (ESI), are ideal for analyzing polar molecules like this compound without causing significant fragmentation. nih.govyoutube.com In positive ion mode, the molecule is typically protonated, and the mass spectrometer detects the [M+H]⁺ ion. The measured m/z value for this ion allows for the precise confirmation of the compound's molecular weight. For this compound (C₈H₁₇NO, Molecular Weight: 143.23), the expected [M+H]⁺ ion would appear at an m/z of approximately 144.24.

Reaction Pathway Analysis: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and reaction analysis. mdpi.com In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

For this compound, characteristic fragmentation pathways would likely include:

Loss of water (H₂O): A neutral loss of 18 Da from the parent ion, resulting from the hydroxyl group.

Loss of the tert-butyl group: Cleavage of the N-C bond can lead to the loss of a tert-butyl radical or isobutylene, which is a common fragmentation pathway for N-tert-butyl amines. chegg.com

By coupling liquid chromatography with mass spectrometry (LC-MS), chemists can analyze complex reaction mixtures. This allows for the separation of starting materials, intermediates, byproducts, and the final product, with mass spectrometry providing molecular weight and structural information for each component, thereby offering a detailed map of the reaction pathway. mdpi.com

Expected ESI-MS Data for this compound
Ion Expected Mass-to-Charge Ratio (m/z)
Parent Ion [M+H]⁺ ~144.24
Fragment Ion [M+H - H₂O]⁺ ~126.23
Fragment Ion [M+H - C₄H₈]⁺ ~88.10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.